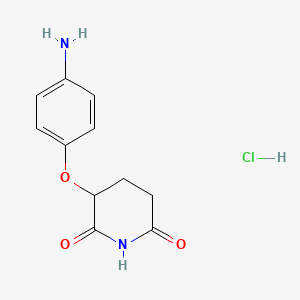
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also a basic building block for making protein degrader libraries .
Vorbereitungsmethoden
The preparation of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves several steps:
Starting Material: The synthesis begins with L-Glutamine.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by 4-dimethylaminopyridine, N-carbonyl dimidazoles cyclize to form tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
This method is advantageous due to its simplicity, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production.
Analyse Chemischer Reaktionen
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions:
Substitution Reactions: The amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions.
Reductive Amination: The compound is amenable to linker attachment via reductive amination.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of functional groups suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include 4-dimethylaminopyridine for catalysis and various carboxyl linkers for conjugation. The major products formed are typically linked derivatives used in protein degrader libraries .
Wissenschaftliche Forschungsanwendungen
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for developing protein degrader libraries.
Biology: The compound is used in the development of Thalidomide-based PROTACs, which are small molecules designed for targeted protein degradation.
Medicine: PROTACs developed using this compound have potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: The compound’s ability to conjugate with carboxyl linkers makes it valuable in the synthesis of various functionalized molecules
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags proteins for degradation. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride can be compared with other similar compounds such as:
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: Another functionalized cereblon ligand used for developing protein degrader building blocks.
Thalidomide: A well-known cereblon ligand used in the development of PROTACs.
Lenalidomide: A derivative of Thalidomide with similar applications in targeted protein degradation.
The uniqueness of this compound lies in its specific functional groups that allow for rapid conjugation and its role in the development of advanced PROTACs .
Eigenschaften
Molekularformel |
C11H13ClN2O3 |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
3-(4-aminophenoxy)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-7-1-3-8(4-2-7)16-9-5-6-10(14)13-11(9)15;/h1-4,9H,5-6,12H2,(H,13,14,15);1H |
InChI-Schlüssel |
GRYAACWIVUIMPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



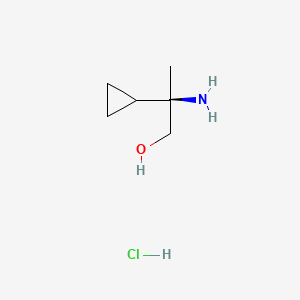
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
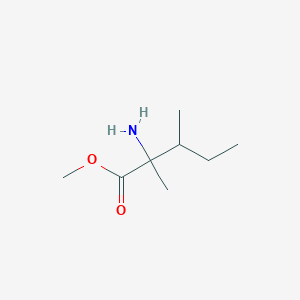


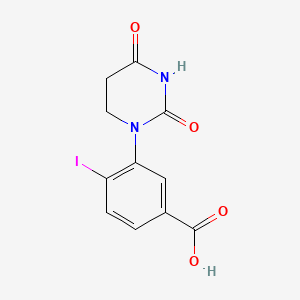
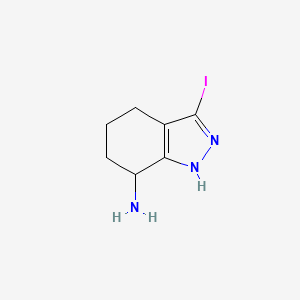
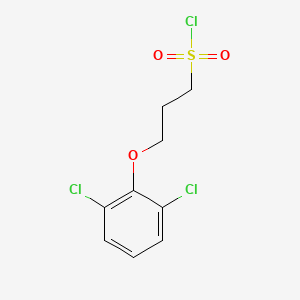
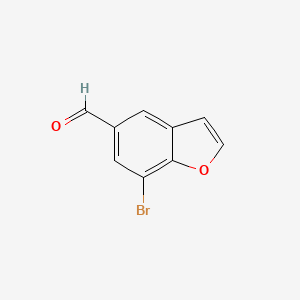

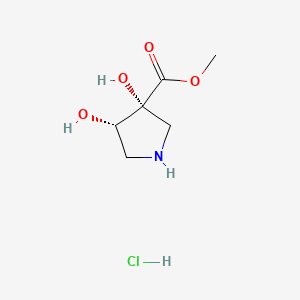
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)

